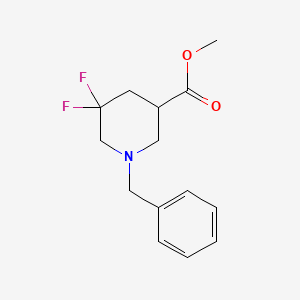

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Descripción general

Descripción

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17F2NO2 and a molecular weight of 269.29 g/mol . It is a colorless liquid that is primarily used in scientific research and industrial applications. The compound is known for its unique structure, which includes a piperidine ring substituted with benzyl and difluoromethyl groups.

Métodos De Preparación

The synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with benzyl and difluoromethyl groups.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity.

Análisis De Reacciones Químicas

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of the corresponding alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique difluoromethyl group enhances its reactivity and selectivity in chemical reactions .

2. Biology

- Biological Activity : Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is being studied for its potential effects on enzyme function and cellular processes. It has shown promise in modulating neurotransmitter release and influencing metabolic pathways .

3. Medicine

- Therapeutic Potential : Ongoing research is exploring its application as a therapeutic agent for neurological disorders. Studies have indicated that it may act as a neuromodulator by altering neurotransmitter levels in vitro .

Case Studies and Research Findings

Several studies have highlighted the therapeutic applications of this compound:

- Neurotransmitter Modulation : A study demonstrated that this compound significantly alters neurotransmitter release in vitro, indicating its potential as a neuromodulator. The data showed a dose-dependent increase in neurotransmitter levels within cultured neurons .

- Enzyme Inhibition : Another investigation tested this compound against various enzymes involved in metabolic pathways. Results indicated effective inhibition at nanomolar concentrations, suggesting a promising role in metabolic regulation .

- Pharmacokinetics : Pharmacokinetic studies revealed favorable absorption and distribution characteristics for this compound, which are critical for its efficacy as a therapeutic agent. Stability was confirmed through ADME (Absorption, Distribution, Metabolism, Excretion) assays .

Mecanismo De Acción

The mechanism of action of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound is known to interact with enzymes and receptors in the central nervous system, modulating their activity.

Pathways Involved: It affects various signaling pathways, including those involved in neurotransmission and cellular metabolism.

Comparación Con Compuestos Similares

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate can be compared with other similar compounds:

Similar Compounds: Compounds like Methyl 1-benzylpiperidine-3-carboxylate and Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate share structural similarities.

Actividad Biológica

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme modulation and interaction with cellular pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the central nervous system. Key aspects include:

- Molecular Targets : The compound is known to modulate the activity of various enzymes and receptors, influencing neurotransmission and cellular metabolism.

- Pathways Involved : It affects several signaling pathways that are critical for neuronal function and may play a role in the treatment of neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-benzylpiperidine-3-carboxylate | Lacks difluoromethyl group | Moderate enzyme inhibition |

| Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate | Different fluorine positioning | Enhanced receptor affinity |

| This compound | Unique difluoromethyl group | Superior modulation of neurotransmission |

The difluoromethyl group present in this compound enhances its chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neurotransmitter Modulation : A study demonstrated that this compound significantly alters neurotransmitter release in vitro, indicating its potential as a neuromodulator. The data showed a dose-dependent increase in neurotransmitter levels within cultured neurons .

- Enzyme Inhibition : In another investigation, this compound was tested against various enzymes involved in metabolic pathways. The results indicated that it effectively inhibited specific enzymes at nanomolar concentrations, suggesting a promising role in metabolic regulation .

- Pharmacokinetics : Pharmacokinetic studies revealed that this compound exhibits favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent. Its stability in biological systems was confirmed through a series of ADME (Absorption, Distribution, Metabolism, Excretion) assays .

Propiedades

IUPAC Name |

methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c1-19-13(18)12-7-14(15,16)10-17(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIYAMJKCFFASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.